molecular formula C6F10 B1621277 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene CAS No. 780-87-0

1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene

Cat. No.: B1621277
CAS No.: 780-87-0
M. Wt: 262.05 g/mol
InChI Key: FWJJAIJDVAMNAI-UHFFFAOYSA-N
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Description

“1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene” is a chemical compound . It is a liquid at room temperature .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical behavior of fluorinated cyclopentene derivatives have been explored through different methodologies. For instance, the generation and dimerization of cyclopropenes, as well as their reactions with other compounds to form complex structures, highlight the reactivity of these compounds in forming diverse chemical structures (Billups et al., 1996). Similarly, the use of palladium-catalyzed trimethylenemethane cycloadditions demonstrates the activation of olefins by the σ-electron-withdrawing trifluoromethyl group, facilitating the formation of cyclopentanes with significant potential in pharmaceutical and agrochemical applications (Trost & Debien, 2015).

Applications in Organic Synthesis

In organic synthesis, the ability to generate complex fluorinated structures from simple precursors is of significant interest. The cycloaddition reactions involving hexafluorobut-2-yne and heptafluorobut-2-ene have been utilized to produce a variety of polyhalogenated compounds, demonstrating the versatility of these fluorinated intermediates in synthesizing complex molecular architectures (Chambers, Roche, & Rock, 1996).

Material Science and Catalysis

Fluorinated cyclopentenes are also explored for their potential applications in material science and catalysis. The synthesis of new cyclic trifluoromethyl building blocks showcases the development of difunctional trifluoromethylcyclopentane derivatives, indicating their utility in creating novel materials with enhanced properties (Grellepois et al., 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

1,3,3,4,4,5,5-heptafluoro-2-(trifluoromethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJJAIJDVAMNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379296
Record name 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780-87-0
Record name 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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